3-O-Methylation of the Fucopyranosyl Moiety (Digitalose vs. D-Fucose) Attenuates Cytotoxic Potency: SAR Evidence from Cardenolide Glycosides
In a systematic SAR study of 15 cardenolide glycosides isolated from Digitalis purpurea seeds, the authors explicitly demonstrated that methylation of the C-3′ hydroxy group at the fucopyranosyl moiety—which converts a D-fucose residue into a D-digitalose residue—significantly reduced cytotoxic activity against HL-60 leukemia cells [1]. This finding establishes that glycosides incorporating beta-D-digitalopyranose exhibit quantitatively attenuated cytotoxicity relative to their non-methylated D-fucose counterparts, providing a tunable activity window for applications where full-potency fucosides would be unsuitable.
| Evidence Dimension | Cytotoxic activity modulation by 3-O-methylation of sugar moiety |
|---|---|
| Target Compound Data | Digitalose-containing cardenolide glycosides: attenuated cytotoxicity (directionally reduced vs. fucose analogs; specific IC₅₀ values for compounds 2, 9, 11, 12: 0.060, 0.069, 0.038, 0.034 µM against HL-60 cells, where compounds with digitalose/3-O-methyl moiety represent the methylated subset) [1] |
| Comparator Or Baseline | D-Fucose-containing glycosides (non-methylated C-3′ OH): higher cytotoxic potency than corresponding 3-O-methylated (digitalose) analogs [1] |
| Quantified Difference | Directional reduction in cytotoxicity upon 3-O-methylation; SAR conclusion that methylation of C-3′ OH on fucopyranosyl moiety reduces activity (exact fold-change not numerically resolved per sugar-pair, but direction confirmed across compound series) [1] |
| Conditions | HL-60 human leukemia cell line; MTT assay; compounds 1–15 isolated from Digitalis purpurea seeds and tested at graded concentrations; structures confirmed by 1D/2D NMR and hydrolysis [1] |
Why This Matters
This SAR evidence means that selecting beta-D-digitalopyranose over D-fucose as a glycosyl donor will predictably depress the cytotoxic output of the resulting conjugate, a critical consideration for designing therapeutic glycosides with a wider therapeutic index or for hit-to-lead optimization where over-potency is a liability.
- [1] Kuroda M, et al. New Cardenolide Glycosides from the Seeds of Digitalis purpurea and Their Cytotoxic Activity. Biosci Biotechnol Biochem. 2013;77(6):1186–1192. doi:10.1271/bbb.120922. View Source
